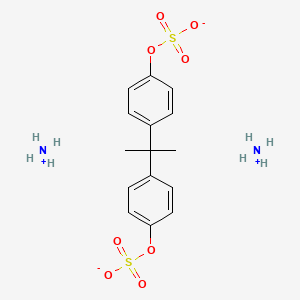

Bisphenol A Bissulfate Diammonium Salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOPCNUOROLILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747194 | |

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-05-7 | |

| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and purification of Bisphenol A Bissulfate Diammonium Salt

An In-Depth Technical Guide to the Synthesis and Purification of Bisphenol A Bissulfate Diammonium Salt

For the Researcher, Scientist, and Drug Development Professional

Abstract

This compound is a key analytical standard and metabolite of Bisphenol A (BPA), a compound of significant interest in toxicology and pharmacology. This guide provides a comprehensive, in-depth overview of the chemical synthesis, purification, and characterization of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs. This document is structured to serve as a practical laboratory guide and a reference for understanding the chemistry of aromatic sulfation.

Introduction: The Scientific Context of Bisphenol A Sulfation

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins.[1] Its widespread use has led to ubiquitous human exposure. The biological fate of BPA is a critical area of research, as its estrogenic properties may have implications for human health.[2] In vivo, BPA undergoes metabolic detoxification, primarily through glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted.[1] The bissulfate derivative is a major metabolite, and its availability as a high-purity analytical standard is crucial for toxicokinetic and biomonitoring studies.

This guide focuses on the chemical synthesis of the diammonium salt of Bisphenol A bissulfate. The choice of the ammonium salt is often strategic for applications in biological assays or for its solubility characteristics. The methodologies described herein are grounded in established principles of aromatic sulfation and modern purification techniques.

Chemical Synthesis: A Mechanistic Approach

The synthesis of this compound is a two-step process: the sulfation of the phenolic hydroxyl groups of Bisphenol A, followed by neutralization with an ammonium source to yield the final salt.

The Sulfation Reaction: Choosing the Right Reagent

The direct sulfation of phenols can be challenging due to the harsh conditions required by traditional sulfating agents like fuming sulfuric acid or chlorosulfonic acid, which can lead to side reactions and degradation of the starting material. A milder and more selective method involves the use of sulfur trioxide-amine complexes.[3][4] The sulfur trioxide pyridine complex (Py·SO₃) is a highly effective reagent for this purpose, offering controlled reactivity and improved yields.[3][5][6]

Mechanism of Sulfation with Py·SO₃:

The pyridine-SO₃ complex acts as an electrophilic source of SO₃. The lone pair of electrons on the phenolic oxygen attacks the sulfur atom of the complex, leading to the formation of a pyridinium phenyl sulfate intermediate. A second sulfation event occurs at the other phenolic group, followed by a final workup to yield the bissulfuric acid ester.

Diagram 1: Synthesis Workflow

A logical workflow is essential for the successful synthesis and purification of the target compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

Bisphenol A (BPA), 99%

-

Sulfur trioxide pyridine complex (Py·SO₃), 97%

-

Pyridine, anhydrous

-

Ammonium hydroxide solution, 28-30%

-

Deionized water

-

Dry ice/acetone bath

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve Bisphenol A (1.0 eq) in anhydrous pyridine (10-15 mL per gram of BPA).

-

Cooling: Cool the solution to 0°C using an ice-water bath. For more sensitive reactions, a dry ice-acetone bath can be used to achieve lower temperatures (-20°C).[7]

-

Reagent Addition: While stirring vigorously, add the sulfur trioxide pyridine complex (2.2 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 5-10°C. The stoichiometry is critical to ensure complete bissulfation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

-

Neutralization and Quenching: Cool the reaction mixture again to 0°C. Slowly add cold deionized water to quench any unreacted Py·SO₃ complex. Then, carefully add ammonium hydroxide solution until the pH of the solution is between 8 and 9. This step neutralizes the bissulfuric acid ester and forms the diammonium salt.

Purification: Isolating the Target Compound

The purification of this compound is critical to remove unreacted starting materials, pyridine, and any monosulfated byproducts. A multi-step approach combining chromatographic and crystallization techniques is recommended for achieving high purity.

Ion-Exchange Chromatography (IEX)

IEX is a highly effective method for purifying sulfated compounds due to their negative charge.[1][8][9] Anion-exchange chromatography, in particular, allows for the separation of the desired bissulfated product from non-sulfated and monosulfated species.[9]

Experimental Protocol: IEX Purification

-

Column Preparation: Pack a chromatography column with a suitable strong base anion-exchange resin (e.g., Q-Sepharose or a similar quaternary ammonium-based resin). Equilibrate the column with deionized water until the pH of the eluent is neutral.

-

Sample Loading: Dilute the crude reaction mixture with deionized water and load it onto the equilibrated column.

-

Washing: Wash the column with several column volumes of deionized water to remove pyridine and other neutral or positively charged impurities.

-

Elution: Elute the bound species using a stepwise or linear gradient of an aqueous salt solution, such as ammonium bicarbonate (e.g., 0 to 2 M). The more highly charged bissulfate will elute at a higher salt concentration than the monosulfate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method, such as UV-Vis spectroscopy or thin-layer chromatography (TLC), to identify the fractions containing the desired product.

Recrystallization

Following IEX, a final purification and isolation step via recrystallization is recommended to remove the elution salt (if volatile, like ammonium bicarbonate, it can be removed by lyophilization) and to obtain a crystalline solid product.

Experimental Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is critical for successful recrystallization.[10] For a salt-like compound, a polar solvent is necessary. A mixture of water and a water-miscible organic solvent like isopropanol or acetonitrile often provides good results. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.

-

Procedure:

-

Pool the product-containing fractions from IEX and remove the solvent under reduced pressure (or lyophilize if ammonium bicarbonate was used).

-

Dissolve the resulting solid in a minimal amount of hot deionized water.

-

Slowly add the anti-solvent (e.g., isopropanol) until the solution becomes slightly turbid.

-

Warm the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization: Confirming Structure and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Diagram 2: Characterization Techniques

A multi-faceted approach to characterization provides a comprehensive validation of the synthesized compound.

Caption: Key analytical techniques for the characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for confirming the molecular weight and obtaining structural information through fragmentation patterns.[11][12][13]

-

Expected Mass: The expected monoisotopic mass of the bissulfate anion [C₁₅H₁₄O₈S₂]²⁻ needs to be calculated. The analysis would typically be performed in negative ion mode, where the parent ion would be observed.

-

Fragmentation: The fragmentation pattern is expected to show losses of SO₃ groups and potentially cleavage of the core Bisphenol A structure, which can be compared to known fragmentation pathways of BPA.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

-

¹H NMR: The spectrum is expected to show a singlet for the two methyl groups. The aromatic protons will appear as two sets of doublets, characteristic of a para-substituted benzene ring. The chemical shifts of these aromatic protons will be different from those of the starting Bisphenol A due to the electron-withdrawing effect of the sulfate groups.[14]

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons, particularly the one bearing the sulfate group, will be significantly affected compared to the parent BPA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups in the molecule.[15][16]

-

Sulfate Group Vibrations: The presence of the sulfate groups will be indicated by strong absorption bands in the regions of 1210-1280 cm⁻¹ (asymmetric S=O stretching) and 1040-1080 cm⁻¹ (symmetric S=O stretching).

-

Aromatic Vibrations: The spectrum will also show characteristic bands for the aromatic C-H and C=C stretching and bending vibrations.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can be used to separate the product from any remaining impurities. The purity is determined by the relative peak area of the main product.

Table 1: Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| LC-MS/MS | Molecular Ion | [M-2H]²⁻ or [M-H]⁻ corresponding to the bissulfate anion |

| Fragmentation | Loss of SO₃ (80 Da) fragments | |

| ¹H NMR | Methyl Protons | Singlet, ~1.7 ppm |

| Aromatic Protons | Two sets of doublets (AA'BB' system) | |

| ¹³C NMR | Aromatic Carbons | Signals corresponding to substituted and unsubstituted aromatic carbons |

| FTIR | S=O Stretching | Strong bands around 1250 cm⁻¹ and 1060 cm⁻¹ |

| HPLC | Purity | >98% by peak area at a suitable wavelength (e.g., 230 nm) |

Conclusion

The require a careful selection of reagents and a systematic approach to purification. The use of the sulfur trioxide pyridine complex provides a reliable and high-yielding route for the sulfation of Bisphenol A. Subsequent purification by ion-exchange chromatography and recrystallization is essential for obtaining a high-purity product suitable for use as an analytical standard in research and drug development. The analytical techniques outlined in this guide provide a robust framework for the structural confirmation and purity assessment of the final compound.

References

- Colin, C., et al. (2000). Improvement purification of sulfated oligofucan by ion-exchange displacement centrifugal partition chromatography.

- Michel, G., et al. (2019). Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae. Glycobiology, 29(3), 241-251.

- Vulcanchem (n.d.). Bisphenol A Bissulfate-d6 Disodium Salt.

- Yang, Y., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(16), 1489-1498.

- Janzen, E. G., & Haire, D. L. (2002). Method for the purification of aryl sulfonic acids and salts. U.S.

- Mendiratta, A. K., & Morgan, W. F. (1984). Purification of bisphenol-A.

- Matsumoto, J., et al. (2002). Sulfation of bisphenol A abolished its estrogenicity based on proliferation and gene expression in human breast cancer MCF-7 cells. Toxicology in Vitro, 16(5), 549-556.

- Deb, S., et al. (2002). A role for sulfation-desulfation in the uptake of bisphenol a into breast tumor cells. Endocrinology, 143(4), 1469-1477.

-

Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

- Mendiratta, A. K. (1984). Improved method for purification of bisphenol A.

- Akin, M. B., Hosafcioglu-Kiyisin, Z., & Kocakerim, M. M. (2022). Sulfate Removal from Water by Ion Exchange Method Using Purolite A200 Resin. European Journal of Science and Technology, (34), 247-253.

- Ozturk, Y., & Ekmekçi, Z. (2020). Sulphate Removal from Flotation Process Water Using Ion-Exchange Resin Column System. Minerals, 10(8), 652.

- University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto Chemistry website.

- Llorca, M., et al. (2015). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(13), 3725-3734.

- Reddit. (2025). Recrystallization for foam like crystals. r/Chempros.

- Lin, C. H., et al. (2004). Determining leaching of bisphenol A from plastic containers by solid-phase microextraction and gas chromatography-mass spectrometry. Talanta, 63(1), 223-231.

- Kissinger, G. M., & Wynn, N. P. (1992). Method of purifying bisphenol-A.

- Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, EBC20240001.

- D'Adamo, L., et al. (2022). Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Foods, 11(23), 3845.

- ChemicalBook. (n.d.). Bisphenol A(80-05-7) 1H NMR spectrum.

- Mendiratta, A. K., & Morgan, W. F. (1985). Purification of bisphenol-A.

- Zhang, T., et al. (2017). Catalytic Synthesis and Purification of Bisphenol S by the Products of Converted Disodium Naphthalenedisulfonate. Chinese Journal of Applied Chemistry, 34(5), 550-556.

- De Groote, M. (1958). Preparation of aromatic sulfonate salts. U.S.

- O'Young, L., et al. (2006). Process for the synthesis of bisphenol. U.S.

-

Wikipedia. (n.d.). Sulfur trioxide pyridine complex. Retrieved from [Link]

- ResearchGate. (n.d.). ¹H NMR spectra of (A) S-BPA and (B) S-6F-BPA.

- ResearchGate. (n.d.). ¹H NMR spectrum of recovered pure BPA in the CDCl3 solvent.

- Amer, H. A., et al. (2022). Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity. Polymers, 14(21), 4561.

- Morais, S., et al. (2021). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Foods, 10(11), 2611.

- Cárdenas-Salas, A., et al. (2023). FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. Gels, 9(4), 312.

- Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry.

- ResearchGate. (n.d.). Fragment of the ¹H NMR spectrum (bisphenol A and EG region) of the copolymer Bl‐280.

- Organic Syntheses. (n.d.). Procedure for sulfation reaction.

- ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?.

- European Patent Office. (2021). METHOD FOR MANUFACTURING OF BISPHENOL A. EP 3558916 B1.

- Google Patents. (n.d.). Method for preparing stable bisphenol sodium salt solution. CN101735022A.

- Google Patents. (n.d.). Method for producing bisphenols. US20030050514A1.

- SciSpace. (2021).

- BrainKart. (2018). Preparation of phenols.

- ResearchGate. (n.d.). Temperature-dependent FTIR spectra of phenol (left) and anisole (right).

- Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.

- PubMed. (2012).

- BYJU'S. (n.d.). Preparation of Phenols from Benzene Sulphonic Acid.

- Unacademy. (n.d.). Methods of preparation of phenols.

- SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. Enrichment method of sulfated glycopeptides by a sulfate emerging and ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Improvement purification of sulfated oligofucan by ion-exchange displacement centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Home Page [chem.ualberta.ca]

- 11. library.dphen1.com [library.dphen1.com]

- 12. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range | MDPI [mdpi.com]

- 16. scielo.br [scielo.br]

A Technical Guide to the Physical and Chemical Properties of Bisphenol A Bissulfate Diammonium Salt

Introduction

Bisphenol A Bissulfate Diammonium Salt is a derivative of Bisphenol A (BPA), a widely used industrial chemical in the manufacturing of polycarbonate plastics and epoxy resins.[1] As regulatory scrutiny and scientific interest in the metabolic fate of BPA increase, its derivatives, including sulfated and glucuronidated forms, have become critical for research. This diammonium salt form of the bissulfated BPA metabolite serves as an important analytical standard for researchers in toxicology, environmental science, and drug development. Its water-soluble nature makes it particularly relevant for studying the excretion pathways of BPA in biological systems.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offers detailed analytical protocols for its characterization and quantification, and outlines essential safety and handling procedures. The methodologies described are grounded in established principles of analytical chemistry, adapted for the specific properties of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4,4'-(1-Methylethylidene)bis-Phenol Bis(hydrogen sulfate) Diammonium Salt | [2] |

| CAS Number | 857283-05-7 | [2][3][4] |

| Molecular Formula | C₁₅H₂₂N₂O₈S₂ | [4] |

| Molecular Weight | 422.47 g/mol | [4] |

| Appearance | White Solid | [2] |

| Solubility | Data not available. Expected to be soluble in water and polar organic solvents like methanol due to its salt nature. Poorly soluble in nonpolar solvents. | N/A |

| Melting Point | Data not available. May decompose upon heating. | N/A |

| Stability | Stable under recommended storage conditions. Sensitive to strong acids, which can hydrolyze the sulfate esters. | N/A |

| Storage | For long-term stability, storage at 2-8°C, protected from light, is recommended, similar to its deuterated analogs.[5] | N/A |

Recommended Analytical Methodologies

The quantification of this compound in complex matrices such as biological fluids or environmental samples requires a robust analytical workflow. The primary challenge is to isolate the polar, non-volatile analyte from interfering substances while ensuring high recovery and precision.

Caption: General workflow for the quantification of Bisphenol A Bissulfate.

Protocol 1: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: This is the preferred method for sensitive and selective quantification. HPLC separates the analyte from matrix components based on its polarity. The mass spectrometer provides definitive identification and quantification based on the analyte's specific mass-to-charge ratio (m/z) and its fragmentation pattern. The use of an isotopically labeled internal standard, such as Bisphenol A Bissulfate-d6, is highly recommended to correct for matrix effects and variations in extraction efficiency.[5]

I. Preparation of Standards and Reagents

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard. Dissolve in 1 mL of methanol or water to create a primary stock.

-

Working Standard Solutions: Serially dilute the primary stock with the initial mobile phase (e.g., 95:5 water:acetonitrile) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of a suitable internal standard (e.g., Bisphenol A Bissulfate-d6 Disodium Salt[5]). Create a working IS solution (e.g., 100 ng/mL) to spike all samples, standards, and blanks.

II. Sample Preparation (Solid-Phase Extraction - SPE) Causality: SPE is employed to remove salts, proteins, and other high-abundance interferences from biological samples that can suppress the analyte's signal in the mass spectrometer (ion suppression) and foul the HPLC system.[6] A reversed-phase sorbent (like C18) is chosen to retain the nonpolar BPA backbone while allowing more polar interferences to be washed away.

-

Spike: Add a known volume of the internal standard working solution to each sample.

-

Condition: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Load: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (~1 mL/min).

-

Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elute: Elute the analyte and internal standard with 3 mL of acetonitrile or methanol into a clean collection tube.

-

Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex to mix.

III. HPLC-MS/MS Operating Conditions

-

HPLC System: Agilent 1200, Waters ACQUITY, or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Rationale: A C18 column provides excellent retention for the hydrophobic BPA core. A short column with small particles allows for fast, high-resolution separations.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of analytes for positive ion mode or provides protons for negative ion mode, improving ionization efficiency.

-

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole instrument (e.g., Sciex, Thermo, or Waters).

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

Rationale: The sulfate groups are acidic and readily deprotonate, making negative ion mode highly sensitive for this analyte.

-

-

MRM Transitions:

-

Quantifier/Qualifier: To be determined by direct infusion of the standard. Expected precursor ion [M-H]⁻ at m/z ~387.2 (for the bissulfate free acid). Fragments would arise from the loss of SO₃.

-

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS offers high chromatographic resolution but is only suitable for volatile and thermally stable compounds. This compound is a non-volatile salt and must be chemically modified (derivatized) to increase its volatility before it can be analyzed by GC. This method is typically used for confirmation rather than primary quantification due to the extra sample preparation steps.[7]

I. Sample Preparation and Extraction

-

Perform an extraction similar to the SPE protocol above, but elute into a solvent suitable for derivatization (e.g., pure acetonitrile).

-

Evaporate the eluate to absolute dryness. The presence of water will quench the derivatization reaction.

II. Derivatization Causality: Silylation is a common derivatization technique that replaces acidic protons (on the sulfate groups, if hydrolyzed, or any residual hydroxyls) with nonpolar trimethylsilyl (TMS) groups. This neutralizes the polar functional groups and dramatically increases the molecule's volatility.[7]

-

To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of a solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature before injection.

III. GC-MS Operating Conditions

-

GC System: Agilent 7890 or equivalent.

-

Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: 1 µL, Splitless mode.

-

Oven Program: Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 minutes.

-

Mass Spectrometer: Single quadrupole or ion trap.

-

Ionization: Electron Ionization (EI), 70 eV.

-

Analysis Mode: Scan mode to identify the derivatized product's fragmentation pattern, then selected ion monitoring (SIM) mode for quantification.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, handling precautions should be based on the known hazards of the parent compound, Bisphenol A.

-

Hazard Profile of Bisphenol A: The parent compound, BPA, is classified as causing potential allergic skin reactions, serious eye damage, and respiratory irritation.[8] It is also classified as a suspected reproductive toxin.[8][9]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[8]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a key analytical standard for the bio-monitoring and metabolic study of Bisphenol A. While comprehensive physical data remains sparse, its chemical identity is well-established. Reliable quantification is best achieved using HPLC-MS/MS, which provides the necessary selectivity and sensitivity for analysis in complex matrices. Proper handling, consistent with the protocols for its hazardous parent compound, is essential to ensure laboratory safety.

References

-

Pharmaffiliates. This compound. [Link]

-

Pocket Dentistry. Analytical Methods for Determination of Bisphenol A. [Link]

-

PubMed. Analytical Methods for the Determination of Bisphenol A in Food. [Link]

-

ResearchGate. Analytical Methods for Determination of Bisphenol A | Request PDF. [Link]

-

EAG Laboratories. Quantification of Bisphenol A by HPLC. [Link]

-

Redox. Safety Data Sheet Bisphenol A. [Link]

-

Wikipedia. Bisphenol A. [Link]

-

Taylor & Francis Online. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. [Link]

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. Bisphenol A Bissulfate-d6 Disodium Salt () for sale [vulcanchem.com]

- 6. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. kpb.co.kr [kpb.co.kr]

- 9. redox.com [redox.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Bisphenol A Bissulfate Diammonium Salt (CAS 857283-05-7): Synthesis, Analysis, and Application

This document serves as a comprehensive technical guide for researchers, toxicologists, and drug development professionals on Bisphenol A Bissulfate Diammonium Salt. It moves beyond a simple data sheet to provide in-depth context, procedural rationale, and practical applications, reflecting field-proven insights into the compound's role as a critical analytical standard and metabolite.

Introduction: Understanding the Significance of a Key Metabolite

Bisphenol A (BPA), a compound of immense industrial importance for the production of polycarbonate plastics and epoxy resins, is also a subject of intense scientific scrutiny due to its endocrine-disrupting properties.[1] Understanding human exposure and the toxicological implications of BPA requires a thorough investigation of its metabolic fate. In humans and other mammals, BPA is rapidly metabolized, primarily in the gastrointestinal tract and liver, into conjugated forms such as BPA glucuronide and BPA sulfate.[2]

This compound (CAS 857283-05-7) is the diammonium salt of a major sulfated metabolite of BPA. Its availability as a high-purity analytical standard is indispensable for the accurate quantification of BPA's metabolic pathway. This guide provides a detailed overview of its chemical properties, a robust methodology for its synthesis and analysis, and a discussion of its central role in toxicology, environmental science, and pharmacokinetic studies.

Physicochemical Profile and Structural Rationale

The identity and purity of an analytical standard are its most critical attributes. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 857283-05-7 | [3][4][5] |

| Molecular Formula | C₁₅H₂₂N₂O₈S₂ | [3][5] |

| Molecular Weight | 422.47 g/mol | [3][4][5] |

| Synonyms | 4,4'-(1-Methylethylidene)bis-Phenol Bis(hydrogen sulfate) Diammonium Salt | [5] |

| Appearance | White Solid | [5] |

| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | [5] |

The structure consists of the hydrophobic BPA backbone with two hydrophilic sulfate groups attached to the phenolic oxygens. The formation of a diammonium salt is a deliberate chemical choice. In pharmaceutical and analytical sciences, salt formation is a common strategy to enhance the stability and aqueous solubility of a compound, which is crucial for its use in preparing stock solutions and calibration standards for bioanalysis.[6][7] The ammonium counter-ion is chosen to provide a stable, crystalline solid that is readily handled in a laboratory setting.

Synthesis and Characterization: From Parent Compound to Purified Metabolite

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and quality control parameters. The process is a two-stage reaction involving sulfation followed by neutralization.

Conceptual Synthesis Pathway

The synthesis logically proceeds by first introducing the sulfate groups onto the parent BPA molecule, followed by the formation of the ammonium salt.

-

Sulfation of Bisphenol A: This is an electrophilic substitution reaction targeting the hydroxyl groups of the phenol moieties. A potent sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, is used in an appropriate aprotic solvent. The choice of a milder sulfating agent like the SO₃-pyridine complex is often preferred to prevent undesired side reactions, such as ring sulfonation or degradation of the BPA structure.

-

Neutralization and Salt Formation: The resulting Bisphenol A bissulfuric acid is a strong acid. It is carefully neutralized with a stoichiometric amount of ammonium hydroxide in a suitable solvent system (e.g., an alcohol/water mixture) to precipitate the diammonium salt.

The overall workflow for synthesis and purification is illustrated below.

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative methodology. All steps must be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Dissolution of BPA: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1 molar equivalent of Bisphenol A in anhydrous pyridine. Purge the system with nitrogen.

-

Rationale: Anhydrous conditions are critical as the sulfating agent reacts violently with water. Pyridine serves as both a solvent and an acid scavenger.

-

-

Sulfation Reaction: Cool the solution to 0-5°C using an ice bath. Slowly add 2.2 molar equivalents of sulfur trioxide pyridine complex portion-wise over 1-2 hours, ensuring the temperature does not exceed 10°C.

-

Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of by-products. A slight excess of the sulfating agent ensures complete conversion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting BPA is consumed.

-

Quenching: Slowly pour the reaction mixture into ice-cold water to quench the reaction and precipitate the acidic intermediate.

-

Neutralization: Adjust the pH of the aqueous mixture to ~8.5-9.0 with a 2M solution of ammonium hydroxide. A white precipitate of the diammonium salt will form.

-

Rationale: Careful pH control is necessary to ensure complete salt formation without causing hydrolysis of the sulfate esters.

-

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol. Purify the product by recrystallization from an ethanol/water solvent system.

-

Drying and Storage: Dry the purified white solid under vacuum at 40°C. Store the final product in a desiccator at 2-8°C under an inert atmosphere.[5]

Quality Control and Characterization

The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity (typically >98%).

-

Mass Spectrometry (MS): To confirm the molecular weight (422.47 g/mol ) and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of residual solvents or starting materials.

Analytical Methodologies for Quantification in Biological Matrices

The primary application of this compound is as a certified reference material for quantifying BPA exposure. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and selectivity.[8][9]

Experimental Workflow: From Sample to Result

The robust analysis of BPA metabolites in a complex matrix like urine or serum involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Standard workflow for the quantification of BPA-Bissulfate in biological samples.

Detailed Protocol: Quantification in Human Urine via LC-MS/MS

-

Preparation of Standards: Prepare a stock solution of this compound in methanol. From this, create a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped urine) ranging from 0.1 to 100 ng/mL.

-

Sample Pre-treatment:

-

Thaw a 1 mL aliquot of the human urine sample.

-

Spike the sample with an internal standard (e.g., Bisphenol A Bissulfate-d6 Disodium Salt) to correct for matrix effects and extraction variability.[10]

-

Rationale: Isotope-labeled internal standards are ideal as they have nearly identical chemical behavior to the analyte but are distinguishable by mass, providing the most accurate quantification.[10]

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

-

Elute the analyte using an appropriate solvent (e.g., 5% formic acid in acetonitrile).

-

Rationale: SPE is a critical step to remove salts and other matrix components that can suppress the analyte signal in the mass spectrometer.[11]

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

The table below outlines typical instrumental parameters.

-

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like BPA-BS. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent analyte ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the analyte from the column. |

| Gradient | 5% B to 95% B over 5-7 minutes | A gradient elution is necessary to separate the analyte from other matrix components. |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Optimal for detecting acidic molecules like sulfates, which readily lose a proton to form a negative ion. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor ion → product ion transition. |

| MRM Transition | Hypothetical: m/z 387 → m/z 151 (SO₄-Ph-C(CH₃)₂) | The precursor ion [M-2NH₄-H]⁻ is selected and fragmented; a specific product ion is monitored for quantification. |

Biological Significance and Research Applications

The quantification of Bisphenol A Bissulfate is not an end in itself; it is a tool to answer fundamental questions in toxicology and environmental health.

The Metabolic Pathway of Bisphenol A

Upon ingestion, BPA is rapidly absorbed and undergoes Phase II metabolism. The primary pathways are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). These reactions add polar groups to the BPA molecule, increasing its water solubility and facilitating its excretion, primarily in urine.[2]

Caption: Simplified metabolic pathway of Bisphenol A in humans.

Key Research Applications

-

Biomonitoring and Exposure Assessment: Measuring urinary concentrations of BPA-Sulfate and other conjugates is the most reliable method for assessing total human exposure to BPA from all sources.[2][12]

-

Toxicokinetic Studies: By tracking the appearance and elimination of this metabolite in blood and urine over time, researchers can model the absorption, distribution, metabolism, and excretion (ADME) profile of BPA.[10] This is crucial for understanding how the body handles the compound and for establishing safe exposure limits.

-

Metabolomic Research: Studies have shown that BPA exposure can perturb various metabolic pathways, including amino acid and lipid metabolism.[13][14][15] Measuring key metabolites like BPA-Sulfate is an anchor point in these complex, non-targeted analyses.

Safety, Handling, and Storage

Proper handling is essential for user safety and to maintain the integrity of this high-purity standard. While a specific Safety Data Sheet (SDS) for the diammonium salt is not widely available, prudent practices should be based on supplier recommendations and data from the parent compound, BPA.[5][16][17]

| Guideline | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses, and a lab coat. | Prevent skin and eye contact. BPA is known to cause serious eye damage and may cause skin sensitization.[17][18] |

| Handling | Handle in a well-ventilated area or fume hood. Avoid creating dust. | Avoid inhalation. BPA dust can cause respiratory irritation.[18] |

| Storage | Store tightly sealed at 2-8°C in a desiccator. | The compound is hygroscopic and should be protected from moisture and light to ensure long-term stability.[5][19] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Prevent environmental contamination. |

Conclusion and Future Outlook

This compound is far more than a simple chemical; it is an enabling tool for cutting-edge research in human health and environmental science. Its role as a certified analytical standard allows for the precise and accurate assessment of BPA exposure, providing the foundational data required for robust risk assessment and regulatory decision-making. As concerns grow over BPA alternatives, the methodologies established for BPA and its metabolites will serve as a critical framework for evaluating the metabolic fate and potential bioactivity of next-generation bisphenol compounds.[20]

References

-

Pharmaffiliates. (n.d.). bisphenol a diglycidyl ether and its Impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Gys, C., et al. (2019). Bisphenol A and Metabolites in Meat and Meat Products: Occurrence, Toxicity, and Recent Development in Analytical Methods. Foods. MDPI. Retrieved from [Link]

-

Chen, M., et al. (2014). Metabolomic analysis reveals metabolic changes caused by bisphenol A in rats. Toxicological Sciences. PubMed. Retrieved from [Link]

-

Alvi, M., et al. (2022). Determination of Metabolomics Profiling in BPA-Induced Impaired Metabolism. Pharmaceutics. MDPI. Retrieved from [Link]

-

Redox. (2021). Safety Data Sheet - Bisphenol A. Retrieved from [Link]

-

La J, et al. (2022). Use of high-resolution metabolomics to assess the biological perturbations associated with maternal exposure to Bisphenol A and Bisphenol F among pregnant African American women. Environment International. PMC. Retrieved from [Link]

-

V. C. (2015). Analytical Methods for Determination of Bisphenol A. Pocket Dentistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Retrieved from [Link]

-

Ballesteros-Gómez, A., et al. (2009). Analytical methods for the determination of bisphenol A in food. Journal of Chromatography A. PubMed. Retrieved from [Link]

-

Kumar, L., & Singh, S. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

-

Oliveira Pereira, B., et al. (2021). Metabolomics Reveals That Bisphenol Pollutants Impair Protein Synthesis-Related Pathways in Daphnia magna. Metabolites. PMC. Retrieved from [Link]

-

Lateef, S. S. (n.d.). Analysis of bisphenol A leaching from baby feeding bottles. Agilent Technologies. Retrieved from [Link]

-

Ballesteros-Gómez, A., et al. (2009). Analytical methods for the determination of bisphenol A in food. ResearchGate. Retrieved from [Link]

-

Pelch, K. E., et al. (2017). NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. National Toxicology Program. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US7132575B2 - Process for the synthesis of bisphenol.

- Google Patents. (n.d.). CN101735022A - Method for preparing stable bisphenol sodium salt solution.

-

European Patent Office. (2021). EP 3558916 B1 - METHOD FOR MANUFACTURING OF BISPHENOL A. Retrieved from [Link]

-

Eriksson, M., & Norberg, A. (2019). Catalytic synthesis of benign bisphenols. Diva-Portal.org. Retrieved from [Link]

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bisphenol A Bissulfate-d6 Disodium Salt () for sale [vulcanchem.com]

- 11. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 12. Use of high-resolution metabolomics to assess the biological perturbations associated with maternal exposure to Bisphenol A and Bisphenol F among pregnant African American women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomic analysis reveals metabolic changes caused by bisphenol A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomics Reveals That Bisphenol Pollutants Impair Protein Synthesis-Related Pathways in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. kpb.co.kr [kpb.co.kr]

- 19. isotope.com [isotope.com]

- 20. NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives: Research Report 4 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of Bisphenol A Bissulfate Diammonium Salt

An In-Depth Technical Guide to Bisphenol A Bissulfate Diammonium Salt: Properties, Synthesis, and Application in Toxicological and Metabolic Research

Introduction

Bisphenol A (BPA) is a widely produced industrial chemical used in the synthesis of polycarbonate plastics and epoxy resins, leading to its ubiquitous presence in the environment and frequent human exposure.[1][2][3] Its role as an endocrine disruptor, exerting estrogen-like and anti-androgen effects, has been linked to a variety of adverse health outcomes, including reproductive, immune, and neuroendocrine system damage.[1][4][5] A thorough understanding of its metabolic fate is paramount for accurately assessing its risk to human health.

Upon entering the body, BPA is primarily metabolized into conjugates such as BPA-glucuronide and BPA-sulfate to facilitate its excretion.[6] this compound is a key metabolite in this detoxification pathway. While the sulfated forms are generally considered to have lower estrogenic activity than the parent compound, they are critical for studying the absorption, distribution, metabolism, and excretion (ADME) of BPA.[6][7] Furthermore, emerging research suggests that the sulfation-desulfation process could mediate the selective uptake of BPA into specific hormone-responsive tissues, potentially modulating its biological activity.[7] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals engaged in toxicology and metabolic studies.

Physicochemical Properties

This compound is commercially available as a white solid.[8] Its fundamental properties are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 4,4'-(1-Methylethylidene)bis-Phenol Bis(hydrogen sulfate) Diammonium Salt | [8] |

| CAS Number | 857283-05-7 | [8][9][10] |

| Molecular Formula | C₁₅H₂₂N₂O₈S₂ | [10] |

| Molecular Weight | 422.47 g/mol | [8][10] |

| Appearance | White Solid | [8] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [8] |

| Synonyms | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | [9] |

Synthesis and Purification

The synthesis of this compound involves a two-step process: the sulfation of Bisphenol A followed by neutralization with an ammonium source. This pathway is analogous to the methods used for preparing similar sulfated compounds and their salts.[11]

Synthetic Workflow

The general synthetic strategy is outlined below. The initial step involves the electrophilic addition of two sulfate groups to the hydroxyl moieties of BPA, typically using a strong sulfating agent. The resulting bissulfuric acid ester is then carefully neutralized to form the stable diammonium salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve Bisphenol A in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon).

-

Sulfation: Cool the solution in an ice bath (0-5°C). Add a sulfating agent, such as chlorosulfonic acid, dropwise while stirring vigorously. The reaction is exothermic and must be controlled.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (BPA) is consumed.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to ice-cold water.

-

Neutralization: Neutralize the acidic solution by adding ammonium hydroxide dropwise until the pH reaches approximately 7.0. This step forms the diammonium salt.

-

Isolation & Purification: The crude product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure. Further purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized this compound. This is critical for its use as a pharmaceutical or analytical standard.[11]

Characterization Workflow

A standard workflow for analytical characterization involves multiple spectroscopic and chromatographic techniques to ensure structural integrity and purity.

Caption: Standard analytical workflow for quality control.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons, the isopropylidene methyl groups, and the ammonium protons. The carbon NMR will confirm the presence of all 15 carbon atoms in their expected chemical environments.

-

Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique verifies the molecular weight.[12][13] Electrospray ionization (ESI) in negative mode would detect the bissulfate anion at m/z 387, while positive mode would show the ammonium ion.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method, often with UV or diode-array detection (DAD), is used to determine the purity of the compound.[14] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a buffer) can effectively separate the final product from any unreacted BPA or monosulfated intermediates.

-

Karl Fischer Titration: This method is employed to quantify the water content, which is important given the hygroscopic nature of the salt.[11]

Applications in Research and Development

The primary utility of this compound is as a reference standard in studies investigating the metabolism and toxicity of BPA.

Metabolism and Pharmacokinetic (ADME) Studies

Because BPA is rapidly metabolized, measuring the parent compound alone can underestimate total exposure. Quantification of its major metabolites, including the bissulfate conjugate, in biological matrices like urine and blood provides a more accurate assessment of internal body burden.[11]

In these studies, this compound serves as a certified analytical standard for:

-

Method Development: Establishing and validating analytical methods, such as LC-MS/MS, for the sensitive and selective quantification of BPA metabolites.[12]

-

Calibration: Creating calibration curves to accurately determine the concentration of the metabolite in unknown biological samples.

-

Toxicokinetic Modeling: Providing crucial data for models that describe how BPA and its metabolites are absorbed, distributed, and eliminated by the body.

Toxicological Assessment

While sulfation is typically a detoxification pathway that renders compounds more water-soluble and less biologically active, the role of BPA metabolites is an active area of research.[6] Studies have shown that while BPA-sulfate does not bind strongly to the primary estrogen receptor, a cellular mechanism involving sulfatases in specific tissues could potentially cleave the sulfate group, converting the metabolite back into active BPA locally.[7]

Using the pure metabolite allows researchers to:

-

Investigate the direct biological effects of the sulfated conjugate on various cell types.

-

Study the activity of sulfatase enzymes in target tissues (e.g., breast cancer cells) and their ability to reactivate the metabolite.[7]

-

Conduct comparative toxicological studies between BPA and its metabolites to understand structure-activity relationships.

Example Protocol: Quantification of Bisphenol A Bissulfate in Urine by LC-MS/MS

This protocol outlines a standard procedure for the analysis of BPA-bissulfate in human urine samples, a common application for this reference standard.

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge a 1 mL aliquot of urine to pellet any precipitates.

-

To the supernatant, add an internal standard (e.g., deuterated Bisphenol A Bissulfate) to correct for extraction variability.[11]

-

Condition an SPE cartridge (e.g., a mixed-mode anion exchange polymer) with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte using an appropriate solvent (e.g., methanol containing 5% formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a gradient from 5% B to 95% B over 5 minutes.

-

MS System: Operate in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor for at least two multiple reaction monitoring (MRM) transitions for the analyte and the internal standard to ensure specificity and accurate quantification. For the bissulfate anion (precursor ion m/z 387), characteristic product ions would be monitored.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Quantify the Bisphenol A Bissulfate concentration in the urine samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Conclusion

This compound is an indispensable tool for the scientific community. As a key metabolite of the endocrine disruptor BPA, its availability as a high-purity analytical standard is critical for advancing our understanding of BPA's pharmacokinetic profile and toxicological mechanism. Its use in sophisticated analytical methods enables accurate exposure assessment in human populations and facilitates research into the nuanced role of metabolic pathways in mediating the ultimate biological effects of environmental contaminants.

References

-

Pharmaffiliates. This compound. [Link]

-

Rochester, J. R., & Bolden, A. L. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. PMC - PubMed Central. [Link]

-

Vandenberg, L. N., et al. (2020). Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. Endocrine Society. [Link]

-

The Toxicity of Bisphenol A and Its Analogues on Human. (2021). SCIRP. [Link]

-

Stowell, A., et al. (2014). A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells. ResearchGate. [Link]

-

Li, D., et al. (2019). The adverse health effects of bisphenol A and related toxicity mechanisms. PubMed. [Link]

-

Analytical Methods for Determination of Bisphenol A. (2015). Pocket Dentistry. [Link]

-

Ballesteros-Gómez, A., et al. (2009). Analytical Methods for the Determination of Bisphenol A in Food. PubMed. [Link]

-

Lateef, S. S. Analysis of bisphenol A leaching from baby feeding bottles. Agilent Technologies. [Link]

-

National Center for Biotechnology Information. bisphenol a disodium salt. PubChem. [Link]

-

Ballesteros-Gómez, A., et al. (2009). Analytical methods for the determination of bisphenol A in food. ResearchGate. [Link]

-

Wikipedia. Bisphenol A. [Link]

- Google Patents. Process for the synthesis of bisphenol.

- Google Patents. Method for preparing stable bisphenol sodium salt solution.

-

European Patent Office. METHOD FOR MANUFACTURING OF BISPHENOL A. [Link]

- Google P

-

Liu, Y., et al. (2023). Research Progress of Methods for Degradation of Bisphenol A. MDPI. [Link]

-

An, R., et al. (2020). Bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF induce oxidative stress and biomacromolecular damage in human granulosa KGN cells. PubMed. [Link]

Sources

- 1. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drpress.org [drpress.org]

- 6. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. parchem.com [parchem.com]

- 10. scbt.com [scbt.com]

- 11. Bisphenol A Bissulfate-d6 Disodium Salt () for sale [vulcanchem.com]

- 12. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ingenieria-analitica.com [ingenieria-analitica.com]

A Comprehensive Technical Guide to the Solubility of Bisphenol A Bissulfate Diammonium Salt

This guide provides an in-depth exploration of the solubility characteristics of Bisphenol A Bissulfate Diammonium Salt (BPS-DA), a compound of increasing interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in aqueous and organic media, underpinned by practical, field-proven experimental protocols.

Introduction: Understanding the Molecule

This compound, with the CAS Number 857283-05-7, is a derivative of Bisphenol A (BPA).[1][2] The introduction of two sulfate groups and their formation into diammonium salts fundamentally alters the physicochemical properties of the parent BPA molecule. While BPA is known for its poor water solubility and good solubility in organic solvents[3][4], the salt form is anticipated to exhibit significantly different behavior. The presence of ionic sulfate and ammonium groups suggests a marked increase in polarity, which is a primary determinant of solubility.

Molecular Structure:

-

Chemical Formula: C₁₅H₂₂N₂O₈S₂[5]

-

Molecular Weight: 422.47 g/mol [5]

-

Appearance: Typically a white to off-white solid.[1]

Aqueous Solubility Profile

The sulfonation of Bisphenol A and its subsequent conversion to a diammonium salt is a common strategy to enhance aqueous solubility. While specific quantitative data for this compound is not extensively published, we can infer its likely behavior and provide a framework for its empirical determination. For a related compound, Bisphenol A Bissulfate Disodium Salt, it is noted to be slightly soluble in water. It is plausible that the diammonium salt exhibits similar or slightly enhanced aqueous solubility.

Factors Influencing Aqueous Solubility:

-

pH: The pH of the aqueous medium is expected to have a minimal effect on the solubility of BPS-DA, as it is a salt of a strong acid (sulfuric acid) and a weak base (ammonia). However, at extreme pH values, the equilibrium could be affected.

-

Temperature: For most salts, solubility in water increases with temperature.[6] It is highly probable that BPS-DA will follow this trend. Experimental validation is crucial for specific applications.

-

Ionic Strength: The presence of other salts in the solution can influence the solubility of BPS-DA through the common ion effect or changes in solvent activity.

Solubility in Organic Solvents

The introduction of ionic character to the BPA structure will likely decrease its solubility in non-polar organic solvents compared to the parent compound. However, solubility in polar aprotic and protic organic solvents may still be significant. For instance, the related disodium salt shows slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.

Anticipated Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to show some degree of solubility due to their ability to solvate both the ammonium and sulfate ions through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be effective solvents due to their high dielectric constants and ability to solvate cations.

-

Non-Polar Solvents (e.g., Hexane, Toluene): BPS-DA is expected to be largely insoluble in these solvents due to the significant mismatch in polarity.

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table is presented as a template for researchers to populate with their own experimentally determined values.

| Solvent System | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |

| Deionized Water | 25 | Data to be determined | |

| Deionized Water | 40 | Data to be determined | |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | |

| Methanol | 25 | Data to be determined | |

| Ethanol | 25 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |

| Acetone | 25 | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | |

| Hexane | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for determining the solubility of this compound. The causality behind each step is explained to ensure experimental integrity.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Principle: The isothermal equilibrium method involves creating a saturated solution of the compound, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Rationale: Starting with a supersaturated solution ensures that equilibrium is approached from both undersaturated and supersaturated states, confirming a true equilibrium has been reached.

-

Procedure: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is critical for accurate solubility measurement. Agitation ensures homogeneity and accelerates the dissolution process.

-

Procedure: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Rationale: It is imperative to separate the undissolved solid from the saturated solution without altering the temperature, which could change the solubility.

-

Procedure: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification of Solute:

-

Rationale: An accurate and validated analytical method is required to determine the concentration of the dissolved salt. HPLC is often preferred for its specificity and sensitivity.

-

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method or by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

-

Experimental Workflow Diagram:

Caption: Workflow for determining the equilibrium solubility of BPS-DA.

Conclusion

The solubility of this compound is a critical parameter for its effective application in research and development. While published quantitative data is scarce, its chemical structure strongly suggests enhanced aqueous solubility and reduced solubility in non-polar organic solvents when compared to its parent compound, Bisphenol A. The provided experimental protocol offers a robust framework for researchers to precisely determine the solubility of this compound in various solvent systems, ensuring data integrity and reproducibility. As the applications of BPS-DA expand, a thorough understanding of its solubility will be paramount for formulation development, reaction optimization, and toxicological studies.

References

- Vertex AI Search, CAS No : 857283-05-7 | Product Name : this compound, accessed January 16, 2026.

-

Wikipedia, Bisphenol A, accessed January 16, 2026, [Link].

-

ResearchGate, I have a problem with dissolving of Bis-Phenol A (BPA) in water. Any suggestions?, accessed January 16, 2026, [Link].

-

PubChem, Bisphenol A | C15H16O2 | CID 6623, accessed January 16, 2026, [Link].

-

Collaborative for Health & Environment, Bisphenol-A, accessed January 16, 2026, [Link].

-

ResearchGate, Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF, accessed January 16, 2026, [Link].

-

Journal of Ecological Engineering, Physico-chemical and Biological Techniques of Bisphenol A Removal in an Aqueous Solution, accessed January 16, 2026, [Link].

-

Scribd, Solubility Table | PDF, accessed January 16, 2026, [Link].

-

Your.Org, Solubility handbook, accessed January 16, 2026, [Link].

Sources

A Technical Guide to the Thermal Stability and Degradation Profile of Bisphenol A Bissulfate Diammonium Salt

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and predicted degradation profile of Bisphenol A Bissulfate Diammonium Salt (BPAB-DAS). As a compound of interest in research and development, particularly as an analytical standard or a synthetic intermediate, understanding its behavior under thermal stress is critical for ensuring its proper storage, handling, and application. This document synthesizes foundational principles from the thermal analysis of related structural moieties—the Bisphenol A (BPA) core, organosulfates, and ammonium salts—to construct a predictive model of BPAB-DAS degradation. We propose a multi-stage degradation pathway initiated by the decomposition of the ammonium counter-ions at lower temperatures, followed by the cleavage of the sulfate ester linkages, and culminating in the breakdown of the BPA backbone at elevated temperatures. This guide details the key analytical techniques, including Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) and Differential Scanning Calorimetry (DSC), required to empirically validate this profile. Detailed, field-proven experimental protocols are provided to equip researchers with a robust framework for characterizing the thermal properties of BPAB-DAS and similar complex salts.

Introduction: A Molecule of Composite Thermal Behavior

This compound (CAS No. 857283-05-7) is a derivative of Bisphenol A, featuring sulfate groups esterified to its phenolic hydroxyls and ammonium ions serving as counter-ions[1]. The thermal stability of such a molecule is not monolithic; rather, it is a composite of the stabilities of its distinct structural components. The presence of labile ammonium salt functionalities combined with the more robust aromatic sulfate ester structure predicts a complex, multi-stage degradation profile.

For researchers in drug development and materials science, thermal stability is a cornerstone of a compound's viability. It dictates shelf-life, informs manufacturing process parameters, and is critical for the interpretation of analytical data where thermal degradation could yield misleading artifacts. This guide hypothesizes that the thermal degradation of BPAB-DAS is initiated by the loss of its ammonium counter-ions, creating an acidic microenvironment that subsequently catalyzes the hydrolysis and decomposition of the bissulfate ester, ultimately leading to the degradation of the core BPA structure.

Part I: Deconstructing the Degradation - A Three-Part Hypothesis

The degradation of BPAB-DAS can be logically dissected by examining the thermal lability of its three core components: the ammonium salts, the sulfate esters, and the BPA backbone.

The Initial Trigger: Decomposition of Ammonium Salts

The weakest link in the BPAB-DAS structure is predicted to be the ionic interaction between the sulfate groups and the ammonium counter-ions. Thermal analysis of simple ammonium sulfate shows a two-stage decomposition process. The initial decomposition begins above 250°C, forming ammonium pyrosulfate, which then decomposes at higher temperatures (330-420°C) into gaseous products including ammonia (NH₃), water (H₂O), and sulfur dioxide (SO₂)[2]. This initial release of ammonia from BPAB-DAS would signify the first major mass loss event and fundamentally alter the solid-state chemistry of the remaining material.

The Intermediate Stage: Cleavage of the Sulfate Ester

The decomposition of the ammonium ions leaves behind acidic sulfate or pyrosulfate moieties. This acidic environment is crucial, as it can act as an in situ catalyst for the hydrolysis and cleavage of the C-O-S sulfate ester bonds. Studies on other sulfated organic molecules have shown that the introduction of sulfate groups can decrease overall thermal stability[3]. Therefore, the second stage of degradation is likely the scission of these ester linkages, releasing the Bisphenol A core and sulfur oxides (SOx).

The Final Stage: Breakdown of the Bisphenol A Core

Once liberated, the Bisphenol A molecule will degrade at higher temperatures. Studies on the thermal decomposition of poly(bisphenol A carbonate) show that BPA itself is a primary product, which then degrades further[4]. The degradation of the BPA structure proceeds via cleavage of the C-C bond between the isopropylidene bridge and the phenyl rings, as well as through hydroxylation and demethylation, ultimately fragmenting into smaller phenolic compounds, carbon dioxide, and methane[5][6].

This proposed sequence provides a logical framework for interpreting the complex thermal data expected from BPAB-DAS.

Caption: Proposed multi-stage thermal degradation pathway for BPAB-DAS.

Part II: The Analytical Workflow for Empirical Validation